20-Carboxymethylprednisolone

Descripción general

Descripción

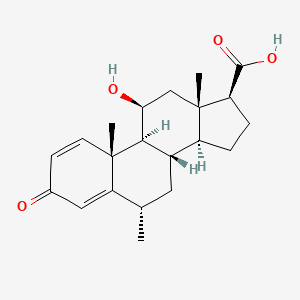

20-Carboxymethylprednisolone is a synthetic glucocorticoid that is widely used in scientific research . It is a derivative of prednisolone, which is a natural hormone produced by the adrenal gland . The carboxymethyl group in this compound enhances its water solubility, making it easier to use in laboratory experiments.

Synthesis Analysis

The synthesis of this compound and its derivatives involves various chemical reactions . The most frequently used reactions were amide bond formation, Suzuki Miyaura coupling, and SNAr reactions . These reactions are most likely due to the commercial availability of reagents, high chemoselectivity, and a pressure on delivery .Molecular Structure Analysis

The molecular formula of this compound is C21H28O4 . Its molecular weight is 344.4 g/mol .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound and its derivatives are complex and involve multiple steps . The most frequently used reactions were amide bond formation, Suzuki Miyaura coupling, and SNAr reactions .Aplicaciones Científicas De Investigación

Synthesis and Local Anti-Inflammatory Activity

Studies have synthesized various esters of 20R and 20S-dihydroprednisolonic acid, which include derivatives of 20-Carboxymethylprednisolone, to evaluate their local and topical anti-inflammatory activities. The size of the substituent at C-21 and the configurational arrangement at C-20 significantly affect their local and topical activity. These derivatives show promise for local anti-inflammatory applications without systemic effects (Kim et al., 1989).

Colonic Mucosa-Specific Pro-Antedrugs for Ulcerative Colitis

Research into hydrophilic steroid derivatives, such as methyl 20-β-glucopyranosyloxyprednisolonates, has shown potential in treating ulcerative colitis. These compounds are stable in the small-intestinal contents but are activated by bacteria in the large-intestinal contents, specifically expressing anti-inflammatory activity in the colonic mucosa with no systemic effect (Kimura et al., 1994).

Anti-Inflammatory Steroidal 20-Carboxamides

New steroidal 20-carboxamides synthesized from 20-dihydroprednisolonic acid exhibit significant topical anti-inflammatory activities. These compounds have shown a structure-activity relationship where carboxamide derivatives with the 20(R)-hydroxy configurations exhibit higher potency than those with 20-(S)-hydroxy configurations (Kim et al., 1987).

In Vivo Plaque-Forming Cell Suppression

Methyl 20 beta-dihydroprednisolonate and its hydrolysis product, 20 beta-dihydroprednisolonic acid, have been evaluated for potential immunosuppressive actions. These compounds, including this compound derivatives, demonstrate significant dose-related suppression of immunologic parameters in animal models, suggesting potential applications in immunosuppression (Trottier & Ogolla, 1990).

Mecanismo De Acción

Target of Action

20-Carboxymethylprednisolone, also known as I3082IBD9A, is a glucocorticoid similar to cortisol . Its primary targets are the glucocorticoid receptors present in almost all cells of the body . These receptors play a crucial role in the regulation of the immune response and inflammation .

Mode of Action

This compound interacts with its targets, the glucocorticoid receptors, by binding to them . This binding mediates changes in gene expression that lead to multiple downstream effects over hours to days . The short-term effects of this compound are decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation .

Biochemical Pathways

The interaction of this compound with glucocorticoid receptors affects various biochemical pathways. It modulates carbohydrate, protein, and lipid metabolism and maintains fluid and electrolyte homeostasis . Moreover, cardiovascular, immunologic, musculoskeletal, endocrine, and neurologic physiology are influenced by this compound .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is well absorbed and distributed in the body . It is metabolized in the liver to various metabolites and these metabolites are excreted via the kidneys . The pharmacokinetics of this compound can influence its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are vast due to its wide array of physiological effects. It decreases inflammation by suppressing the migration of polymorphonuclear leukocytes and reversing increased capillary permeability . It is used to treat many different inflammatory conditions such as arthritis, lupus, psoriasis, ulcerative colitis, allergic disorders, gland (endocrine) disorders, and conditions that affect the skin, eyes, lungs, stomach, nervous system, or blood cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs, the patient’s diet, and the patient’s overall health status can affect how this compound works in the body . Furthermore, the compound’s action can be affected by the pH and temperature of its environment .

Análisis Bioquímico

Biochemical Properties

20-Carboxymethylprednisolone plays a crucial role in biochemical reactions, particularly in modulating inflammatory responses. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the glucocorticoid receptor, a type of nuclear receptor that, upon binding with this compound, translocates to the nucleus and influences gene expression. This interaction leads to the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins . Additionally, this compound interacts with enzymes such as 11β-hydroxysteroid dehydrogenase, which is involved in its metabolic activation and deactivation .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In immune cells, it reduces the production of inflammatory mediators and suppresses the activity of immune cells such as T lymphocytes and macrophages . This compound also influences cell signaling pathways, including the NF-κB pathway, which is crucial for the regulation of immune responses . Furthermore, this compound affects gene expression by upregulating anti-inflammatory genes and downregulating pro-inflammatory genes, thereby modulating cellular metabolism and reducing inflammation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the glucocorticoid receptor in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to glucocorticoid response elements in the DNA, leading to the transcriptional activation or repression of target genes . This process results in the inhibition of pro-inflammatory cytokines and the induction of anti-inflammatory proteins. Additionally, this compound can inhibit the activity of enzymes such as phospholipase A2, reducing the production of inflammatory mediators like prostaglandins and leukotrienes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained anti-inflammatory effects, although the degree of efficacy may diminish over time due to metabolic degradation and cellular adaptation .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, it effectively reduces inflammation and modulates immune responses without significant adverse effects . At higher doses, it can cause toxic effects, including immunosuppression, increased susceptibility to infections, and potential damage to tissues such as the liver and kidneys . Threshold effects have been observed, where the therapeutic benefits plateau, and adverse effects become more pronounced with increasing doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by enzymes such as cytochrome P450 3A4 and 11β-hydroxysteroid dehydrogenase . These enzymes convert this compound into its active and inactive metabolites, which are then excreted via the kidneys . The compound’s metabolism can affect metabolic flux and alter the levels of various metabolites, influencing its overall efficacy and safety profile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve several transporters and binding proteins. It is known to bind to plasma proteins such as albumin, which facilitates its distribution throughout the body . The compound can also interact with transporters like P-glycoprotein, affecting its cellular uptake and efflux . These interactions influence the localization and accumulation of this compound in specific tissues, impacting its therapeutic effects and potential side effects .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are crucial for its activity. It primarily localizes to the cytoplasm, where it binds to the glucocorticoid receptor . Upon activation, the receptor-ligand complex translocates to the nucleus, where it exerts its effects on gene expression . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles within the cell .

Propiedades

IUPAC Name |

(6S,8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-6,10,13-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-17-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O4/c1-11-8-13-14-4-5-15(19(24)25)21(14,3)10-17(23)18(13)20(2)7-6-12(22)9-16(11)20/h6-7,9,11,13-15,17-18,23H,4-5,8,10H2,1-3H3,(H,24,25)/t11-,13-,14-,15+,17-,18+,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZBRKPUEHFORFL-RSORPYMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CC[C@@H]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

229019-44-7 | |

| Record name | 11beta-Hydroxy-6alpha-methyl-3-oxoandrosta-1,4-diene-17beta-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0229019447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11.BETA.-HYDROXY-6.ALPHA.-METHYL-3-OXOANDROSTA-1,4-DIENE-17.BETA.-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3082IBD9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

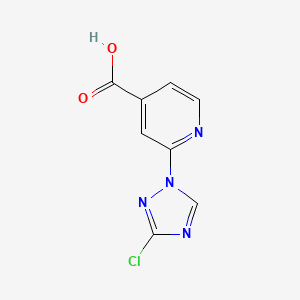

![5-Methoxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1435120.png)

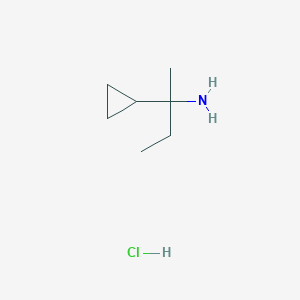

![1,1-Difluoro-2-methyl-6-azaspiro[2.5]octane hydrochloride](/img/structure/B1435121.png)

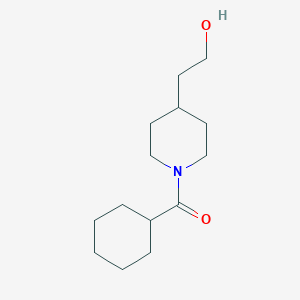

![(3S)-5-Methyl-3-{[2-(pyrrolidin-2-yl)acetamido]methyl}hexanoic acid hydrochloride](/img/structure/B1435130.png)